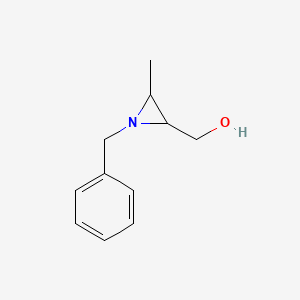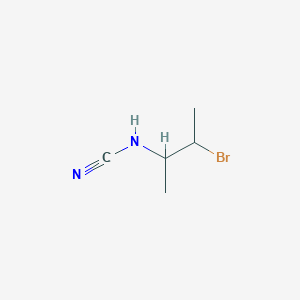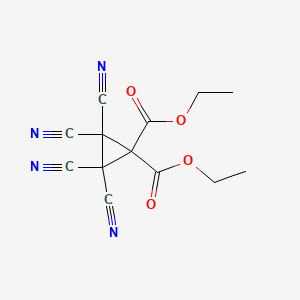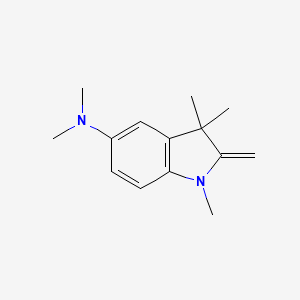
2-Aziridinemethanol, 3-methyl-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aziridinemethanol, 3-methyl-1-(phenylmethyl)- is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is characterized by the presence of a phenylmethyl group and a methyl group attached to the aziridine ring, making it a unique and interesting molecule for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinemethanol, 3-methyl-1-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of an appropriate aziridine precursor with a phenylmethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the electrophilic carbon of the phenylmethyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aziridinemethanol, 3-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-Aziridinemethanol, 3-methyl-1-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Aziridinemethanol, 3-methyl-1-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound of the aziridine family, known for its high reactivity and use in various chemical reactions.
Phenylmethyl Aziridine: A similar compound with a phenylmethyl group attached to the aziridine ring, used in similar applications.
3-Methyl Aziridine: Another related compound with a methyl group attached to the aziridine ring, also used in various chemical processes.
Uniqueness
2-Aziridinemethanol, 3-methyl-1-(phenylmethyl)- is unique due to the presence of both a phenylmethyl and a methyl group on the aziridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
99858-54-5 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(1-benzyl-3-methylaziridin-2-yl)methanol |
InChI |
InChI=1S/C11H15NO/c1-9-11(8-13)12(9)7-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3 |
InChI-Schlüssel |
ZPDDOPNYQBHHSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N1CC2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)

![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)



![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)







